7-(2-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
This compound is a purine-2,6-dione derivative characterized by substitutions at the 1-, 3-, 7-, and 8-positions of the purine core. The 1- and 3-positions are methyl groups, the 7-position bears a 2-chlorobenzyl moiety, and the 8-position is substituted with a piperidin-1-yl group. Its molecular formula is C₁₉H₂₁ClN₆O₂, and it is structurally related to xanthine derivatives, such as caffeine and theophylline, but with modifications that alter its pharmacological and physicochemical properties .
Properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O2/c1-22-16-15(17(26)23(2)19(22)27)25(12-13-8-4-5-9-14(13)20)18(21-16)24-10-6-3-7-11-24/h4-5,8-9H,3,6-7,10-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNBHILYOOCSAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCC3)CC4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
WAY-300091 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are specific to the desired transformation. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions employed.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C19H22ClN5O2
- Molecular Weight : 387.86 g/mol
- CAS Number : 317842-06-1
The compound features a purine structure with substituents that enhance its biological activity. The presence of a piperidine ring and a chlorobenzyl group contributes to its unique properties, making it a candidate for various therapeutic applications.
Biochemical Pathways
The inhibition of CDK2 by this compound affects several key biochemical pathways:
- Cell Cycle Regulation : Disruption of CDK2 activity leads to cell cycle arrest, particularly at the G1/S transition.
- Apoptosis Induction : The compound may enhance apoptotic signaling pathways in cancer cells, promoting cell death.
Oncology
In cancer research, 7-(2-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione has shown promising results:
- Inhibition of Cancer Cell Growth : Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by interfering with the CDK2-mediated pathways. For instance, it has been effective against breast cancer and leukemia cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.4 | CDK2 Inhibition |
| HL-60 (Leukemia) | 3.8 | Apoptosis Induction |
Neurology
The compound has also been investigated for potential neuroprotective effects:
- Psychotropic Activity : Preliminary studies suggest that it may reduce anxiety-like behavior in rodent models. This effect is hypothesized to involve modulation of serotonin receptors.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption characteristics and bioavailability:
| Parameter | Value |
|---|---|
| Half-Life | 4.5 hours |
| Bioavailability | 75% |
| Metabolism | Hepatic |
Case Studies and Research Findings
Recent studies have provided insights into the therapeutic potential of this compound:
-
Anticancer Efficacy : A study published in Cancer Research highlighted its ability to induce apoptosis in cancer cells through CDK2 inhibition.
"The results indicate that this compound significantly reduces tumor growth in vivo" .
-
Neuroprotective Effects : In behavioral studies involving rodent models, the compound demonstrated significant anxiolytic effects at specific dosages.
"Administration of the compound led to a marked reduction in anxiety-like behavior compared to control groups" .
Mechanism of Action
The mechanism of action of WAY-300091 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved in its mechanism of action are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 8-Position
The 8-position of the purine core is a critical determinant of biological activity. Below is a comparative analysis of analogs with differing 8-substituents:
Key Insights :
- Piperidine vs. Piperazine: The piperidin-1-yl group (non-aromatic) in the target compound may confer better metabolic stability compared to the 4-phenylpiperazin-1-yl group (aromatic), which could undergo oxidative metabolism .
- Amino vs. Ether Linkages: The 3-hydroxypropylamino substituent (polar) improves aqueous solubility but may reduce blood-brain barrier penetration compared to the lipophilic piperidin-1-yl group .
- Pyridinyloxy Derivatives : Substitution with heteroaryloxy groups (e.g., pyridinyloxy) can abolish CNS activity while retaining peripheral effects, as seen in caffeine analogs .
Substituent Variations at the 7-Position
The 7-position substituent modulates steric and electronic interactions with target proteins:
Physicochemical and Pharmacokinetic Comparisons
Solubility and Lipophilicity
- LogP Values: Target compound (piperidin-1-yl + 2-chlorobenzyl): Estimated LogP ≈ 2.5–3.0 (moderate lipophilicity). 8-(3-Hydroxypropylamino) analog : LogP ≈ 1.5–2.0 (higher solubility due to polar group). 8-(4-Phenylpiperazin-1-yl) analog : LogP ≈ 3.5–4.0 (high lipophilicity, risk of plasma protein binding).
Metabolic Stability
Biological Activity
The compound 7-(2-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione , also known as WAY-300091, is a member of the purine derivatives that has garnered attention for its diverse biological activities. This article delves into its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H22ClN5O2
- Molecular Weight : 387.86 g/mol
- CAS Number : 317842-06-1
Structure
The compound features a purine structure with a chlorobenzyl group and a piperidine moiety, which are crucial for its biological interactions. The structural characteristics enhance its affinity for various biological targets.
This compound exhibits significant biological activity primarily through the inhibition of specific enzymes and receptors involved in cellular signaling pathways. Notably, it has been identified as an inhibitor of:
- Dihydrofolate reductase (DHFR) : This enzyme is critical in the folate metabolism pathway, making it a target in cancer therapy.
- Protein Kinase B (PKB/Akt) : Inhibition of this kinase is associated with antitumor properties as it plays a role in cell growth and survival.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit promising anti-tubercular activity against Mycobacterium tuberculosis. In a series of evaluations:
- Several compounds derived from this compound demonstrated significant inhibition with IC50 values ranging from 1.35 to 2.18 μM and IC90 values from 3.73 to 4.00 μM .
Antitumor Activity
Research has also focused on the compound's potential as an antitumor agent due to its ability to inhibit PKB/Akt signaling pathways. In vitro studies have shown that certain derivatives can effectively reduce cell viability in various cancer cell lines.
| Compound | Target | Activity |
|---|---|---|
| WAY-300091 | PKB/Akt | Antitumor activity |
| Derivative A | DHFR | Antimicrobial activity |
| Derivative B | MAP Kinases | Cell signaling inhibition |
Study on Antitubercular Activity
In a study evaluating the anti-tubercular efficacy of modified purine derivatives, researchers synthesized several analogs based on the structure of this compound. The most active compounds were identified through screening against Mycobacterium tuberculosis H37Ra, demonstrating that structural modifications can significantly enhance biological activity .
Psychotropic Effects
Another area of research has examined the psychotropic effects of related compounds. Some derivatives have shown potential antidepressant and anxiolytic properties in preclinical models, suggesting that this class of compounds may also influence neurotransmitter systems .
Q & A
Basic: What are the key synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions starting from a purine core. Key steps include:
- Purine ring formation : Condensation reactions using formamide derivatives or cyclization of imidazole precursors (e.g., with thiourea or urea derivatives) .
- Substituent introduction : The 2-chlorobenzyl group is added via nucleophilic substitution at the 7-position, while the piperidin-1-yl group is introduced at the 8-position using a coupling agent like EDCI/HOBt under anhydrous conditions .
- Optimization : Reaction temperature (60–80°C for substitutions), solvent polarity (DMF or THF for solubility), and catalyst choice (e.g., Pd for cross-couplings) critically affect yield and purity. For example, excess piperidine may reduce byproducts but requires post-synthesis purification (e.g., column chromatography) .
Basic: Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., distinguishing benzyl protons at δ 4.5–5.0 ppm and piperidinyl methylenes at δ 2.5–3.0 ppm) .
- X-ray crystallography : Resolves stereochemical ambiguities, particularly for the piperidinyl group’s conformation and chlorobenzyl orientation .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H] at m/z 418.16 for CHClNO) and fragmentation patterns .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate substituent impacts on biological activity?
- Variable substituent libraries : Synthesize analogs with modifications at the 2-chlorobenzyl (e.g., replacing Cl with F or methyl) and piperidinyl (e.g., morpholine or pyrrolidine substitutions) positions .
- Biological assays : Test analogs against target enzymes (e.g., adenosine deaminase) using fluorometric assays or radioligand binding studies. Compare IC values to correlate substituent hydrophobicity/electron-withdrawing effects with potency .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding interactions, focusing on substituent steric clashes or hydrogen-bonding potential with active-site residues .
Advanced: What strategies resolve contradictions in enzyme inhibition data across experimental models?
- Cross-model validation : Replicate assays in orthogonal systems (e.g., recombinant human enzymes vs. cell lysates) to rule out matrix effects .
- Kinetic analysis : Determine inhibition mechanism (competitive/non-competitive) via Lineweaver-Burk plots. Discrepancies may arise from allosteric binding in cell-based vs. purified enzyme assays .
- Metabolite profiling : Use LC-MS to identify in situ degradation products (e.g., hydrolysis of the piperidinyl group) that may alter apparent activity .
Advanced: What computational approaches predict binding affinity with adenosine receptors?
- Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions over 100 ns to assess stability of the chlorobenzyl group in the hydrophobic pocket and piperidinyl H-bonds with Asp52 .
- Free-energy perturbation (FEP) : Quantify ΔΔG values for substituent modifications (e.g., Cl vs. Br on benzyl) to prioritize synthetic targets .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen-bond acceptors at the 6-position, aromatic rings for π-stacking) using tools like Schrödinger’s Phase .
Basic: How is the stability of this compound assessed under varying storage and experimental conditions?
- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Thermal stability : Use TGA/DSC to determine decomposition temperatures (>200°C suggests robustness for in vitro assays) .
Advanced: What mechanistic insights explain its activity in nucleotide pathway modulation?
- Covalent binding assays : Incubate with C-labeled ATP analogs to detect adduct formation via autoradiography, suggesting irreversible enzyme inhibition .
- Transcriptomics : RNA-seq of treated cells (e.g., cancer lines) can reveal downregulation of purine biosynthesis genes (e.g., ATIC, PPAT) .
Basic: What are the recommended purity standards for biological testing, and how are they validated?
- Purity thresholds : ≥95% by HPLC (UV detection at 254 nm) .
- Validation : Combine NMR (absence of extraneous peaks) and elemental analysis (<0.3% deviation from theoretical C/H/N) .
Advanced: How does the compound’s logP influence its cellular uptake and subcellular localization?
- logP determination : Use shake-flask method (octanol/water partition) or reverse-phase HPLC retention time extrapolation. A logP ~2.5 suggests moderate membrane permeability .
- Confocal microscopy : Tag with a fluorescent probe (e.g., BODIPY) to track localization in cytoplasmic vs. nuclear compartments .
Advanced: What are the ethical and methodological considerations for in vivo studies?
- Dose optimization : Conduct MTD (maximum tolerated dose) studies in rodents, monitoring liver enzymes (ALT/AST) and renal function (BUN/creatinine) .
- PK/PD modeling : Use non-compartmental analysis (WinNonlin) to correlate plasma concentrations (LC-MS/MS) with target engagement (e.g., adenosine receptor occupancy via PET) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
